molecular formula C12H20O4 B1619087 Diethyl(3-methylbutylidene)malonate CAS No. 51615-30-6

Diethyl(3-methylbutylidene)malonate

Cat. No. B1619087
CAS RN: 51615-30-6
M. Wt: 228.28 g/mol
InChI Key: WSMCGEUISONHKL-UHFFFAOYSA-N
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Description



  • Diethyl(3-methylbutylidene)malonate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>20</sub>O<sub>4</sub> .

  • It is also known by other names such as diethyl 2-(3-methylbutylidene)malonate and propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester .

  • The compound is a colorless liquid with a sweet ester odor.





  • Synthesis Analysis



    • Diethyl(3-methylbutylidene)malonate can be synthesized through various methods, including alkylation of the corresponding enolate ion.

    • The enolate is formed by reacting diethyl malonate with a suitable base.





  • Molecular Structure Analysis



    • The molecular formula of Diethyl(3-methylbutylidene)malonate is C<sub>12</sub>H<sub>20</sub>O<sub>4</sub> .

    • It has an average mass of 228.285 Da and a monoisotopic mass of 228.136154 Da .

    • The compound contains four hydrogen bond acceptors and eight freely rotating bonds.





  • Chemical Reactions Analysis



    • Diethyl(3-methylbutylidene)malonate can undergo alkylation reactions with suitable electrophiles.

    • The resulting α-substituted compound can then undergo decarboxylation to yield a substituted acetic acid.





  • Physical And Chemical Properties Analysis



    • Diethyl(3-methylbutylidene)malonate is a combustible liquid with a flash point of 111.2°C .

    • It has a sweet ester odor and is miscible with ethyl alcohol, ether, and chloroform.




  • Scientific Research Applications

    1. Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite

    • Summary of Application: Diethyl malonate is synthesized with ethanol and malonic acid as reactants, using expandable graphite (EG) as a catalyst .
    • Methods of Application: The catalytic activity of EG was investigated, which was prepared by a simple and rapid method with natural flake graphite, potassium permanganate, and sulfuric acid . The ethanol to acid mole ratio, EG dosage, and its repetitive effectiveness were determined through single factor experiments .
    • Results: Under the appropriate conditions, the yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without an obvious loss of activity .

    2. Solid-phase Synthesis of Arylidene and Alkylidene Malonates

    • Summary of Application: Arylidene and alkylidene malonates are synthesized as versatile intermediates in the presence of mesoporous poly-melamine–formaldehyde .
    • Methods of Application: The condensation reaction was conducted through a ball milling process as a non-conventional procedure and a greener methodology at room temperature under solvent-free conditions .
    • Results: The mesoporous heterogeneous catalyst could be recovered and reused ten times, and the results showed a negligible loss of catalytic activity .

    3. Synthesis of Pharmaceutical Intermediates

    • Summary of Application: Diethyl malonate is used in the synthesis of various pharmaceutical intermediates .
    • Methods of Application: The specific methods of application can vary widely depending on the particular intermediate being synthesized .
    • Results: The production of pharmaceutical intermediates is a crucial step in the development of many medications .

    4. Synthesis of Pesticide Intermediates

    • Summary of Application: Diethyl malonate is used in the synthesis of pesticide intermediates .
    • Methods of Application: The specific methods of application can vary widely depending on the particular intermediate being synthesized .
    • Results: The production of pesticide intermediates is a crucial step in the development of many pesticides .

    5. Synthesis of Amino Acids

    • Summary of Application: Diethyl malonate is used in the synthesis of amino acids .
    • Methods of Application: The specific methods of application can vary widely depending on the particular amino acid being synthesized .
    • Results: The production of amino acids is a crucial step in the development of many biological and pharmaceutical products .

    6. Synthesis of Liquid Crystal Materials

    • Summary of Application: Diethyl malonate is used in the synthesis of liquid crystal materials .
    • Methods of Application: The specific methods of application can vary widely depending on the particular liquid crystal material being synthesized .
    • Results: The production of liquid crystal materials is a crucial step in the development of many electronic devices .

    7. Synthesis of Coumarin

    • Summary of Application: Diethyl malonate is used in the synthesis of coumarin .
    • Methods of Application: The specific methods of application can vary widely depending on the particular coumarin being synthesized .
    • Results: The production of coumarin is a crucial step in the development of many pharmaceutical and cosmetic products .

    8. Synthesis of Insect Warning Pheromones

    • Summary of Application: Diethyl malonate is used in the synthesis of insect warning pheromones .
    • Methods of Application: The specific methods of application can vary widely depending on the particular pheromone being synthesized .
    • Results: The production of insect warning pheromones is a crucial step in the development of many pest control strategies .

    9. Synthesis of Antibacterial Derivatives

    • Summary of Application: Diethyl malonate is used in the synthesis of antibacterial derivatives .
    • Methods of Application: The specific methods of application can vary widely depending on the particular antibacterial derivative being synthesized .
    • Results: The production of antibacterial derivatives is a crucial step in the development of many antibiotics .

    Safety And Hazards



    • The compound is flammable and causes eye irritation.

    • It is harmful to aquatic life and should be handled with care.




  • Future Directions



    • Further research could explore its applications in organic synthesis, pharmaceuticals, or materials science.




    Please note that this analysis is based on available information, and additional research may provide further insights. 🌟


    properties

    IUPAC Name

    diethyl 2-(3-methylbutylidene)propanedioate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h8-9H,5-7H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WSMCGEUISONHKL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C(=CCC(C)C)C(=O)OCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H20O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80283137
    Record name diethyl(3-methylbutylidene)malonate
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    Molecular Weight

    228.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Diethyl(3-methylbutylidene)malonate

    CAS RN

    51615-30-6
    Record name Propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester
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    Record name diethyl(3-methylbutylidene)malonate
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    Record name Propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Diethyl(3-methylbutylidene)malonate
    Reactant of Route 2
    Reactant of Route 2
    Diethyl(3-methylbutylidene)malonate

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